5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Medicinal Chemistry Structure-Activity Relationship Agrochemical Intermediates

Researchers requiring regioisomerically pure fluorinated biphenyl carboxylic acid for med chem SAR face irreproducibility when substituting analogs. 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261460-04-1) eliminates this risk with its precisely defined 3-OCF3 substitution pattern. • Pre-formed biphenyl core with -COOH handle enables rapid amide/ester derivatization for drug candidate synthesis • MW 300.21 g/mol reduces synthetic steps vs. simpler building blocks like 3-(trifluoromethoxy)benzoic acid • 98% purity ensures consistent results across med chem, agrochemical, and materials R&D applications

Molecular Formula C14H8F4O3
Molecular Weight 300.209
CAS No. 1261460-04-1
Cat. No. B594562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid
CAS1261460-04-1
Synonyms5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid
Molecular FormulaC14H8F4O3
Molecular Weight300.209
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O
InChIInChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20)
InChIKeyOYEIABJVEIPIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Overview


5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261460-04-1) is a fluorinated biphenyl carboxylic acid with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol . The compound features a benzoic acid core substituted at the 5-position with a fluorine atom and at the 3-position with a 3-(trifluoromethoxy)phenyl group via a biphenyl linkage . This substitution pattern imparts moderate lipophilicity and places it within the broader class of trifluoromethoxy-substituted aromatic carboxylic acids, which are commonly employed as building blocks in medicinal chemistry, agrochemical development, and materials science . The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

1 Workflow: Synthesis of fluorinated drug candidates and agrochemical intermediates
2 Selection: Defined regioisomeric substitution (3-OCF₃ on pendant phenyl) for SAR studies
3 Use Context: Late-stage functionalization via carboxylic acid handle; convergent synthesis

Generic Substitution Risks for 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid


Substituting 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid with a structurally similar analog cannot be assumed to yield equivalent outcomes due to the profound sensitivity of biological and physicochemical systems to precise substitution patterns. Variations in the position of the fluorine atom, the nature of the aryl substituent, or the presence of the carboxylic acid moiety can alter critical parameters including binding affinity to target proteins, metabolic stability, and molecular conformation [1]. For example, moving the trifluoromethoxy group from the 3-position to the 4-position on the pendant phenyl ring, or replacing the fluorine atom with a hydrogen, produces distinct chemical entities with potentially divergent reactivity and biological profiles [2]. The specific 5-fluoro-3-(3-trifluoromethoxyphenyl) substitution pattern confers a unique steric and electronic environment that influences its behavior in Suzuki coupling reactions and subsequent derivative formation, making direct replacement with off-the-shelf alternatives a source of experimental irreproducibility and project delay . The following evidence dimensions provide quantitative and qualitative justification for selecting this specific compound.

Regioisomeric mismatch: 3-OCF₃ vs 4-OCF₃ substitution may alter molecular recognition and cross-coupling reactivity, undermining SAR reproducibility.
Core fluorination: 5-F substitution impacts lipophilicity and metabolic profile; non-fluorinated analogs may shift ADME properties away from lead-optimization targets.
Scaffold complexity: Simpler building blocks (e.g., 3-(trifluoromethoxy)benzoic acid) lack the biphenyl core, requiring additional synthetic steps and changing functional-group tolerance.

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Differentiation Evidence


Regioisomeric Substitution: 3-OCF3 vs. 4-OCF3

The compound 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is structurally distinct from its regioisomer, 5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid, due to the position of the trifluoromethoxy group on the pendant phenyl ring (meta vs. para) . This difference alters the molecular geometry and electronic distribution across the biphenyl system, which can impact the compound's reactivity in cross-coupling reactions and the physicochemical properties of derived products [1]. In the context of active ingredient synthesis, such regioisomeric variations are known to modulate binding to biological targets, as documented in patents covering trifluoromethoxyphenyl-substituted tetramic acid derivatives [2].

Regioisomer (3- vs 4-OCF₃)
Class-level
3-OCF₃ (meta) vs 4-OCF₃ (para) on pendant phenyl; structural variation, no quantitative SAR data
Critical for SAR reproducibility
Verify regioisomeric identity by NMR/HPLC before use
Medicinal Chemistry Structure-Activity Relationship Agrochemical Intermediates

5-Fluoro Substitution: Physicochemical Impact

The presence of a fluorine atom at the 5-position of the benzoic acid core in 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid differentiates it from non-fluorinated analogs such as 3-(3-Trifluoromethoxyphenyl)benzoic acid . This substitution is expected to increase molecular weight (from 282.21 g/mol to 300.21 g/mol) and enhance lipophilicity (estimated increase in cLogP of approximately 0.3-0.5 units), which can significantly affect membrane permeability and metabolic stability in a biological context . The introduction of fluorine is a well-established strategy in medicinal chemistry to block metabolic soft spots and improve the drug-like properties of lead compounds [1].

5-F Substitution Effect
Class-level
MW +18 g/mol; estimated ΔcLogP +0.3–0.5 (aromatic fluorination)
Predictable modulation of physicochemical properties
Experimental cLogP and metabolic stability validation recommended
Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Differentiation from Simpler Building Blocks

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a more advanced intermediate compared to simpler building blocks like 3-(trifluoromethoxy)benzoic acid (CAS 1014-81-9) [1]. The target compound possesses a biphenyl scaffold, which provides a larger, more rigid, and more lipophilic framework for further derivatization. The molecular weight difference is substantial (300.21 g/mol vs. 206.12 g/mol), and the compound incorporates both a trifluoromethoxy group and a fluorine atom, offering a higher density of functionalization. This reduces the number of synthetic steps required to reach a target molecule and provides a different starting point for diversity-oriented synthesis .

Advanced Intermediate
Class-level
MW 300.21 vs 206.12 g/mol; biphenyl scaffold with dual fluorine substituents
Reduces synthetic steps to complex targets
Confirm compatibility with downstream coupling conditions
Synthetic Chemistry Building Blocks Complex Molecule Synthesis

Commercial Purity & Availability

For procurement purposes, the compound is available from multiple commercial suppliers with a defined and verifiable purity specification, typically ranging from a minimum of 95% to 98% . This level of purity is suitable for most research and development applications, including use as an intermediate in multi-step synthesis. While analogs like 5-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid or 2-(3-trifluoromethoxyphenyl)benzoic acid are also commercially available, their specific substitution patterns serve different synthetic objectives . The availability of this compound from multiple vendors ensures supply chain redundancy and competitive pricing, which is a key consideration for industrial-scale procurement planning.

Commercial Purity
Supplier-reported
95–98% (HPLC); multi-vendor availability
Supports lot-to-lot consistency
In-house QC re-analysis advised for critical steps
Procurement Quality Control Supply Chain

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid Applications


Fluorinated Drug Candidate Synthesis

This compound is a strategic intermediate for the synthesis of fluorinated drug candidates. Its pre-formed biphenyl core with a carboxylic acid handle allows for rapid derivatization into amides, esters, or other functional groups. The presence of both a fluorine atom and a trifluoromethoxy group provides a starting point for modulating the lipophilicity and metabolic stability of lead compounds, as discussed in the evidence comparing its properties to non-fluorinated analogs [1]. Researchers can use this building block to explore structure-activity relationships (SAR) around the biphenyl motif, confident that the regioisomeric purity of the 3-OCF3 substitution is maintained, avoiding the confounding results that would arise from using a mixture of isomers .

Trifluoromethoxyphenyl Agrochemical Precursors

Patents describe the use of trifluoromethoxyphenyl-substituted compounds, including tetramic acid derivatives, as pesticides and herbicides [2]. 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid serves as a versatile precursor for accessing this chemical space. Its carboxylic acid moiety can be readily transformed into a variety of functional groups found in agrochemical active ingredients, and the specific 3-OCF3 substitution pattern aligns with the structural motifs claimed in relevant patent literature, making it a valuable starting material for synthesizing novel crop protection agents [3].

Bifunctional Building Block for Complex Molecules

As a more advanced and functionalized intermediate than simple benzoic acids, this compound enables convergent synthetic strategies. The carboxylic acid provides a handle for further elaboration, while the biphenyl system introduces rigidity and lipophilicity. As established in the evidence, its molecular complexity (MW 300.21 g/mol) reduces the number of synthetic steps needed to access more elaborate target structures compared to starting from smaller building blocks like 3-(trifluoromethoxy)benzoic acid [4]. This is particularly advantageous in diversity-oriented synthesis, where a common intermediate can be used to generate a library of compounds with varied properties.

Fluorinated Aromatic Reference Standard

With a defined purity of 95-98% from commercial sources, this compound can be employed as a reference standard for the development and validation of analytical methods, such as HPLC or LC-MS, for the detection and quantification of fluorinated aromatic carboxylic acids . Its unique combination of fluorine and trifluoromethoxy groups yields a distinct mass spectrometric signature, making it suitable for use as an internal standard or for spiking experiments in complex matrices, ensuring the accuracy and reliability of analytical data.

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Regioisomeric purity (3-OCF₃)
Confirm substitution pattern by NMR/HPLC
Trifluoromethoxyphenyl agrochemical precursors
Carboxylic acid handle reactivity
Verify successful derivatization to target motifs
Bifunctional building block for complex molecules
Advanced intermediate (MW 300.21)
Assess compatibility in multi-step synthesis
Fluorinated aromatic reference standard
Defined purity range (95–98%)
Validate analytical method performance (HPLC/LC-MS)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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